7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a complex organic compound characterized by its boronic acid derivative and triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves a multi-step reaction process. One common method includes the reaction of 7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine with tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with catalysts like palladium on carbon (Pd/C), are typically employed.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Modified Triazoles: Produced through reduction or substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is utilized in the study of enzyme inhibitors and as a probe in biochemical assays. Its unique structure allows for the selective binding to specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development, especially in the treatment of diseases involving enzyme dysfunction.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for various chemical products. Its versatility and reactivity make it a valuable component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring can also interact with nucleic acids and other biomolecules, affecting cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases and proteases.
Nucleic Acids: It can bind to DNA or RNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile: A related compound used in cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A common boronic acid reagent used in various chemical reactions.
Uniqueness: 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine stands out due to its unique combination of the boronic acid group and the triazole ring, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable tool in the advancement of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN4O2/c1-7-8(6-14-10-9(7)15-17-16-10)13-18-11(2,3)12(4,5)19-13/h6H,1-5H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBJAHWMAHRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=NNN=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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